molecular formula C16H14N2O2 B2445520 3-(1H-indol-3-yl)-3-(pyridin-4-yl)propanoic acid CAS No. 797779-89-6

3-(1H-indol-3-yl)-3-(pyridin-4-yl)propanoic acid

Cat. No.: B2445520
CAS No.: 797779-89-6
M. Wt: 266.3
InChI Key: UAXLGHAFKLPXEL-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-(1H-indol-3-yl)-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development targeting various diseases.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals

Future Directions

The study of indole derivatives is a vibrant field with potential applications in medicine, agriculture, and other industries . Future research could explore the synthesis, properties, and potential applications of “3-(1H-Indol-3-yl)-3-pyridin-4-yl-propionic acid”.

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

The cellular effects of 3-(1H-Indol-3-yl)-3-pyridin-4-yl-propionic acid are not fully known. Indole derivatives have been found to have a wide range of effects on cells. For example, they have been shown to have antiviral activity against influenza A and Coxsackie B4 virus . They also have potential therapeutic applications in the treatment of cancer cells, microbes, and various disorders in the human body .

Molecular Mechanism

Indole derivatives are known to interact with a variety of enzymes and proteins, often inhibiting their activity . For example, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, enters the plant cell nucleus and binds to a protein complex, resulting in ubiquitination of Aux/IAA proteins .

Temporal Effects in Laboratory Settings

It is known that indole derivatives have diverse biological activities and have potential to be explored for newer therapeutic possibilities .

Dosage Effects in Animal Models

It is known that indole derivatives have diverse biological activities and have potential to be explored for newer therapeutic possibilities .

Metabolic Pathways

It is known that indole derivatives are involved in the metabolism of tryptophan .

Transport and Distribution

It is known that indole derivatives have diverse biological activities and have potential to be explored for newer therapeutic possibilities .

Subcellular Localization

It is known that indole derivatives have diverse biological activities and have potential to be explored for newer therapeutic possibilities .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)-3-(pyridin-4-yl)propanoic acid is unique due to its combination of an indole ring with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-(1H-indol-3-yl)-3-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16(20)9-13(11-5-7-17-8-6-11)14-10-18-15-4-2-1-3-12(14)15/h1-8,10,13,18H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXLGHAFKLPXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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